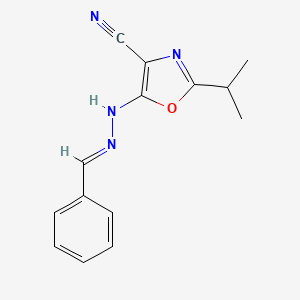

(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile

Description

(E)-5-(2-Benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a benzylidenehydrazinyl group at position 5, an isopropyl group at position 2, and a carbonitrile moiety at position 2. The E-configuration of the hydrazone linkage (CH=N) is critical for its stereochemical and electronic properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

5-[(2E)-2-benzylidenehydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-10(2)13-17-12(8-15)14(19-13)18-16-9-11-6-4-3-5-7-11/h3-7,9-10,18H,1-2H3/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUSJAUGPJXQLP-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=C(O1)N/N=C/C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(2-benzylidenehydrazinyl)-2-isopropyloxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and anti-inflammatory properties. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A hydrazine moiety which is known for its reactivity and biological significance.

- An isopropyl group that may influence its lipophilicity and membrane permeability.

- A carbonitrile group that could enhance its biological activity through various interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of specific enzymes involved in inflammatory pathways.

Inhibition of 15-Lipoxygenase (15-LOX)

15-LOX is an enzyme implicated in the metabolism of arachidonic acid, leading to the formation of leukotrienes, which play a critical role in inflammatory responses. Compounds designed with similar structural motifs have shown promising inhibitory effects on 15-LOX.

Key Findings:

- A study demonstrated that certain substituted thiazole derivatives exhibited IC50 values ranging from 0.12 ± 0.002 to 0.69 ± 0.5 μM against 15-LOX, indicating potent inhibitory activity .

- The most effective compound in this series was reported to have a selectivity ratio favoring 15-LOX over carbonic anhydrase II (CA II), highlighting its potential as a selective therapeutic agent.

Inhibition of Carbonic Anhydrase II

Carbonic anhydrase II is another enzyme involved in various physiological processes, including pH regulation and ion transport. Inhibition of CA II can have therapeutic implications in conditions like glaucoma and some forms of cancer.

Inhibitory Potency:

- The aforementioned study also reported moderate inhibition of CA II by certain derivatives, with one compound displaying an IC50 of 1.26 ± 0.24 μM .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential applications:

-

Molecular Docking Studies :

- Molecular docking experiments have been conducted to elucidate the binding interactions between these compounds and their target enzymes. These studies help predict the affinity and specificity of the compounds towards their targets, guiding further optimization efforts.

-

Therapeutic Implications :

- The dual inhibition of both 15-LOX and CA II presents a unique therapeutic avenue for treating inflammatory diseases and certain cancers where both pathways are dysregulated.

Data Table: Comparative Biological Activity

| Compound Name | Target Enzyme | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Compound 5a | 15-LOX | 0.12 ± 0.002 | 24:1 (15-LOX:CA II) |

| Compound 5h | CA II | 1.26 ± 0.24 | N/A |

| This compound | TBD | TBD | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog 1: 2-[(2E)-2-Benzylidenehydrazinyl]-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile (Compound 5a)

Key Differences :

- Core Structure : Compound 5a contains a dihydropyrimidine ring instead of an oxazole, altering electronic distribution and hydrogen-bonding capacity.

- Substituents : A thiophene group at position 4 and a methyl group at position 1 distinguish it from the isopropyl and unsubstituted positions in the target compound.

- Functional Groups : Both share a benzylidenehydrazinyl group and a carbonitrile, but 5a includes a carbonyl (C=O) at position 6, absent in the oxazole derivative.

Spectral Data Comparison :

- IR Spectroscopy :

- 1H NMR: Compound 5a: Signals at δ 3.4 (NH), δ 9.9 (CH=N), and δ 2.1 (N-CH3) .

Synthesis :

Both compounds are synthesized via Schiff base formation. For 5a, benzaldehyde reacts with a hydrazine precursor under reflux with acetic acid catalysis . The target compound likely follows a similar pathway but with an oxazole-hydrazine intermediate.

Structural Analog 2: 2-(2-Benzylidenehydrazinyl)-4-(p-tolyl)-1,3-selenazole (1-Me)

Key Differences :

- Core Structure : 1-Me incorporates a selenazole ring (Se-containing), enhancing electrophilicity and redox activity compared to the oxazole-based target compound .

- Substituents : A p-tolyl group at position 4 replaces the carbonitrile and isopropyl groups, significantly altering solubility and steric effects.

Analytical Data :

- 13C NMR : Peaks at 171.70 ppm (C=Se) and 159.21 ppm (C=N) highlight selenium’s influence on chemical shifts .

- Elemental Analysis : C, 57.64%; H, 4.35%; N, 11.92% (experimental) vs. C, 57.31%; H, 4.24%; N, 11.79% (calculated) .

Biological Relevance : 1-Me demonstrates metalloproteinase inhibition, suggesting that the target compound’s oxazole-carbonitrile framework may also exhibit enzyme-modulating properties, albeit with distinct selectivity due to core heterocycle differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.